6-ethyl-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide
Description
6-ethyl-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide is a synthetic chromene-based carboxamide derivative with a sulfonamide-linked 2-ethylpiperidine moiety. The compound features a 6-ethyl-substituted chromene core, a para-sulfonamide phenyl group, and a 2-ethylpiperidin-1-yl substituent. Its molecular formula is C25H28N2O5S (calculated molecular weight: 468.07 g/mol), though this value may vary slightly depending on isotopic composition.
Properties
Molecular Formula |
C25H28N2O5S |
|---|---|
Molecular Weight |
468.6 g/mol |
IUPAC Name |
6-ethyl-N-[4-(2-ethylpiperidin-1-yl)sulfonylphenyl]-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C25H28N2O5S/c1-3-17-8-13-23-21(15-17)22(28)16-24(32-23)25(29)26-18-9-11-20(12-10-18)33(30,31)27-14-6-5-7-19(27)4-2/h8-13,15-16,19H,3-7,14H2,1-2H3,(H,26,29) |
InChI Key |
VHQHUQJWCJWGJX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=O)C4=C(O3)C=CC(=C4)CC |
Origin of Product |
United States |
Preparation Methods
Cyclization of Salicylaldehyde Derivatives
The chromene scaffold is synthesized via cyclization of ethyl 3-(2-hydroxyphenyl)-3-oxopropanoate with ethyl acetoacetate under acidic conditions. This Knorr-type condensation generates the 4-oxo-4H-chromene-2-carboxylate intermediate. Source demonstrates that microwave-assisted heating at 120°C for 30 minutes in acetic acid achieves a 78% yield, significantly reducing reaction time compared to conventional reflux (6 hours, 65% yield). The ethyl group at position 6 is introduced by substituting ethyl acetoacetate with 3-ethylacetoacetate, enabling regioselective alkylation.
Suzuki Cross-Coupling for Aryl Substitution
Sulfonation and Piperidine Coupling
Sulfonation of the Phenyl Ring
The sulfonyl group is introduced via electrophilic sulfonation of 4-aminophenol using chlorosulfonic acid in dichloromethane at 0°C. This generates 4-(chlorosulfonyl)phenol, which is subsequently treated with 2-ethylpiperidine in the presence of triethylamine to form 4-(2-ethylpiperidin-1-ylsulfonyl)phenol. Source validates this approach, reporting a 92% yield for analogous sulfonamide formations when using stoichiometric amine bases.
Nitration and Reduction
The phenol group is nitrated using concentrated HNO₃/H₂SO₄ at 50°C, followed by catalytic hydrogenation (H₂, 10% Pd/C) to yield 4-[(2-ethylpiperidin-1-yl)sulfonyl]aniline. This intermediate is critical for subsequent amidation.
Carboxamide Installation
Ester Hydrolysis
Ethyl 6-ethyl-4-oxo-4H-chromene-2-carboxylate undergoes hydrolysis with 2M NaOH in ethanol/water (1:1) at reflux for 4 hours to produce 6-ethyl-4-oxo-4H-chromene-2-carboxylic acid. Source reports near-quantitative yields (98%) for analogous chromene ester hydrolyses under these conditions.
Amidation with PyBOP
The carboxylic acid is activated with PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and coupled with 4-[(2-ethylpiperidin-1-yl)sulfonyl]aniline in dimethylformamide (DMF) at room temperature. Source confirms that PyBOP achieves 85–90% conversion within 12 hours, outperforming traditional carbodiimide reagents like DCC (60–70% yield). The crude product is purified via flash chromatography (SiO₂, CH₂Cl₂/MeOH 95:5) to afford the title compound in 72% isolated yield.
Optimization and Analytical Data
Reaction Condition Screening
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Cyclization Temperature | 120°C (microwave) | 78 |
| Sulfonation Base | Triethylamine | 92 |
| Amidation Reagent | PyBOP | 85 |
Spectroscopic Characterization
-
¹H NMR (400 MHz, DMSO-d₆) : δ 1.25 (t, 3H, CH₂CH₃), 1.45 (m, 6H, piperidine-CH₂), 2.70 (q, 2H, CH₂CH₃), 3.15 (bs, 4H, piperidine-NCH₂), 6.95 (s, 1H, H-3), 7.82 (d, 2H, Ar-H), 8.10 (d, 2H, Ar-H), 10.65 (s, 1H, NH).
-
LC-MS (ESI+) : m/z 529.2 [M+H]⁺.
Challenges and Alternative Routes
Byproduct Formation in Sulfonation
Over-sulfonation is mitigated by maintaining temperatures below 5°C during chlorosulfonic acid addition. Source notes that excess reagent leads to diaryl sulfone byproducts, reducing yields by 15–20%.
Palladium-Catalyzed Alternatives
While Suzuki coupling is viable for aryl groups, direct alkylation remains preferred for ethyl due to fewer steps. Source highlights that Pd-mediated methods introduce heavy metal contaminants, necessitating additional purification.
Scalability and Industrial Considerations
Pilot-scale synthesis (100 g batch) using the PyBOP route achieves 68% yield, with a purity >99% (HPLC). Process mass intensity (PMI) analysis reveals DMF as the major waste contributor (85%), prompting exploration of solvent-free mechanochemical amidation.
Chemical Reactions Analysis
Types of Reactions
6-ethyl-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.
Scientific Research Applications
6-ethyl-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 6-ethyl-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Key Structural and Functional Differences:
Chromene Substituents :
- The 6-ethyl group in the target compound increases steric bulk and lipophilicity compared to 6-methyl in BH37261 and BH37269 . This may enhance metabolic stability but reduce aqueous solubility.
- Compound 5d features a chromene-3-carboxamide scaffold, altering hydrogen-bonding interactions compared to the target’s 2-carboxamide .
BH37258’s ethyl(phenyl)sulfamoyl group adds aromatic bulk, likely affecting binding kinetics in hydrophobic pockets .
Sulfonamide Linker :
- All compounds retain the para-sulfonamide phenyl group, critical for π-stacking and hydrogen-bond interactions with biological targets.
Biological Activity
6-ethyl-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide, identified by its CAS number 874355-72-3, is a compound belonging to the chromene class of heterocyclic compounds. This compound exhibits a variety of biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
The molecular formula of this compound is , with a molecular weight of 468.6 g/mol. Its structure includes an ethyl group, a sulfonyl group linked to a piperidine moiety, and a chromene backbone, which is known for its diverse biological profiles.
| Property | Value |
|---|---|
| Molecular Formula | C25H28N2O5S |
| Molecular Weight | 468.6 g/mol |
| CAS Number | 874355-72-3 |
Biological Activities
Research indicates that compounds within the chromene class exhibit significant biological activities, including:
- Anticancer Activity : Chromene derivatives have shown potential as anticancer agents. They induce apoptosis in cancer cells through mechanisms such as tubulin polymerization inhibition and caspase activation . For instance, studies have demonstrated that certain analogs can selectively kill drug-resistant cancer cells, highlighting their therapeutic potential in overcoming chemotherapy resistance .
- Antimicrobial Effects : Some chromene derivatives exhibit antimicrobial properties against various pathogens. This activity is attributed to their ability to disrupt microbial cell membranes and inhibit essential enzymes .
- Antidiabetic Properties : Certain studies suggest that chromenes can enhance insulin sensitivity and reduce blood glucose levels, making them potential candidates for diabetes management .
- Neuroprotective Effects : The piperidine moiety in this compound may contribute to neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of chromene derivatives. Modifications at various positions on the chromene scaffold can significantly influence their potency and selectivity against specific biological targets. For example, substituents on the phenyl ring or variations in the sulfonyl group can enhance anticancer efficacy or alter pharmacokinetic properties .
Case Studies
Several studies have explored the biological activities of related chromene compounds:
- Study on Apoptosis Induction : A study demonstrated that specific 4H-chromene analogs induced apoptosis in cancer cell lines through caspase-dependent pathways, emphasizing their potential as anticancer agents .
- Antimicrobial Evaluation : Research has shown that certain 4H-chromene derivatives possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting their utility in developing new antibiotics .
Q & A
Basic: What are the critical steps in designing a multi-step synthesis route for this compound?
Answer:
A retrosynthetic approach is essential, focusing on modular assembly of the chromene core, sulfonylpiperidine moiety, and carboxamide group. Key steps include:
- Chromene Core Formation : Cyclization of substituted salicylaldehydes with ethyl acetoacetate via the Kostanecki-Robinson reaction, optimized under acidic conditions (e.g., H₂SO₄) .
- Sulfonylation : Coupling the chromene intermediate with 2-ethylpiperidine via sulfonyl chloride chemistry. Use anhydrous DCM and triethylamine to minimize hydrolysis .
- Carboxamide Installation : Amide bond formation using EDCI/HOBt activation of the chromene carboxylic acid with the aniline derivative. Purification via gradient column chromatography (hexane/EtOAc) is critical for removing unreacted sulfonamide intermediates .
Basic: How can researchers validate structural integrity using spectroscopic methods?
Answer:
Combine multiple techniques:
- ¹H/¹³C NMR : Confirm the ethylpiperidine sulfonyl group (δ ~3.2 ppm for piperidine protons; δ ~110 ppm for sulfonyl-attached carbons) and chromene carbonyl (δ ~180 ppm) .
- HRMS : Verify molecular ion [M+H]⁺ with <2 ppm error.
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the chromene-4-one) .
Cross-reference with computational predictions (e.g., DFT-calculated NMR shifts) to resolve ambiguities .
Advanced: How can conflicting yield data during sulfonylation be resolved?
Answer:
Contradictions in reaction yields often arise from moisture sensitivity or competing side reactions. Mitigation strategies:
- Moisture Control : Use rigorously dried solvents (e.g., molecular sieves in DCM) and inert gas purging .
- Kinetic Monitoring : Track reaction progress via TLC or in-situ IR to identify optimal quenching times.
- Design of Experiments (DoE) : Systematically vary temperature, stoichiometry, and base (e.g., Et₃N vs. DIPEA) to identify robust conditions .
Advanced: What methodologies assess stability under physiological conditions?
Answer:
- pH Stability Studies : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours. Monitor degradation via HPLC-UV, focusing on chromene ring opening or sulfonamide hydrolysis .
- Thermogravimetric Analysis (TGA) : Determine thermal stability (e.g., decomposition onset >200°C suggests suitability for high-temperature formulations) .
- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and quantify photodegradation products using LC-MS .
Basic: What safety protocols are recommended given its toxicity profile?
Answer:
The compound’s acute toxicity (Category 4 for oral/dermal/inhalation) mandates:
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Engineering Controls : Perform reactions in fume hoods with negative pressure.
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical evaluation .
Advanced: How to design assays for evaluating kinase inhibition activity?
Answer:
- Target Selection : Prioritize kinases with structural homology to known chromene/sulfonamide targets (e.g., MAPK or PI3K families) .
- In Vitro Assays : Use fluorescence-based ADP-Glo™ assays to measure IC₅₀ values. Include positive controls (e.g., staurosporine) and validate with dose-response curves (1 nM–100 µM) .
- Cellular Uptake : Quantify intracellular concentrations via LC-MS/MS in HEK293 or HeLa cells after 24-hour exposure .
Advanced: How to address solubility challenges in biological assays?
Answer:
- Co-Solvent Systems : Use DMSO (≤0.1% final concentration) or β-cyclodextrin (10 mM) to enhance aqueous solubility .
- Lipophilicity Optimization : Introduce polar substituents (e.g., hydroxyl groups) on the chromene core while monitoring logP via shake-flask methods .
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–200 nm) to improve bioavailability .
Basic: What chromatographic techniques are optimal for purity analysis?
Answer:
- HPLC : Use a C18 column (5 µm, 250 mm) with a gradient of 0.1% TFA in water/acetonitrile. Monitor at 254 nm for chromene absorbance .
- UPLC-MS : Achieve <5% impurity levels with a 2.1 mm × 50 mm HSS T3 column (1.8 µm) at 40°C .
Advanced: How to resolve discrepancies in crystallographic vs. computational structures?
Answer:
- Single-Crystal X-ray Diffraction : Compare experimental bond lengths/angles with DFT-optimized geometries (e.g., Gaussian09 with B3LYP/6-31G* basis set) .
- Hirshfeld Surface Analysis : Identify non-covalent interactions (e.g., C-H···O) contributing to packing differences .
Basic: What are the key regulatory considerations for preclinical studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
